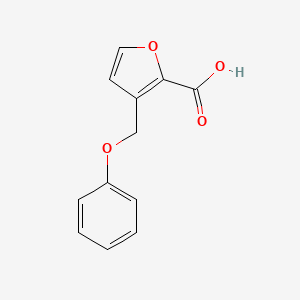

3-(Phenoxymethyl)furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

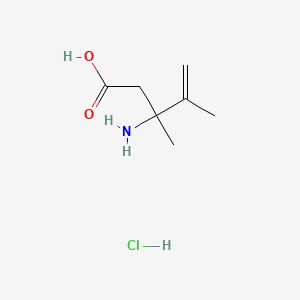

3-(Phenoxymethyl)furan-2-carboxylic acid is a chemical compound used in scientific research. Its unique structure enables it to be employed in various applications, such as drug synthesis, organic synthesis, and material science. It has a molecular weight of 218.21 .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst . Another approach involves the dehydration of carbohydrates into 5-hydroxylmethylfuran (HMF) in the presence of an acid catalyst, followed by the oxidation of HMF into DFF or FDCA with a metal catalyst .Molecular Structure Analysis

The IUPAC name for this compound is 3-(phenoxymethyl)-2-furoic acid . The InChI code for this compound is 1S/C12H10O4/c13-12(14)11-9(6-7-15-11)8-16-10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, the catalytic oxidation of carbohydrates into organic acids and furan compounds is one such reaction . The first step involves the dehydration of carbohydrates into 5-hydroxylmethylfuran (HMF) in the presence of an acid catalyst. The second step involves the oxidation of HMF into DFF or FDCA with a metal catalyst .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Biobased Chemical Production

Furan derivatives, including 3-(Phenoxymethyl)furan-2-carboxylic acid, are being researched for their applications in biobased chemical production. One study highlighted the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF), a compound related to furan derivatives, to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical for polymer production (Dijkman, Groothuis, & Fraaije, 2014). This process involves multiple oxidation steps and is significant for ambient temperature and pressure applications.

Pharmaceutical and Polymer Industries

Furan carboxylic acids, closely related to this compound, show promise in pharmaceutical and polymer industries. A study described the use of enzyme cascade systems for the synthesis of furan carboxylic acids from HMF, highlighting their potential in these industries (Jia, Zong, Zheng, & Li, 2019).

Antioxidant Activity

In the context of antioxidant activity, derivatives of furan compounds have been synthesized and tested. One such derivative, a furan compound structurally similar to this compound, demonstrated effective scavenging of the superoxide anion, indicating its potential in antioxidant applications (Point et al., 1998).

Biobased Polyester Synthesis

Furan derivatives are being explored for the synthesis of biobased polyesters, an area of growing interest due to the push towards sustainable materials. For instance, 2,5-Bis(hydroxymethyl)furan, a compound related to this compound, was enzymatically polymerized with various diacid ethyl esters, demonstrating the viability of furan-based polyesters in material science (Jiang et al., 2014).

Biocatalysis in Chemical Synthesis

The field of biocatalysis has seen the utilization of furan derivatives for chemical synthesis. Studies have explored the production of furan carboxylic acids using cofactor-engineered whole-cell biocatalysts, underscoring the role of furan derivatives in innovative chemical production methods (Zhang et al., 2020).

Biomass Conversion

Another important application is in the conversion of biomass into chemicals. Furan derivatives, including those related to this compound, have been studied for their role in converting biomass-derived carbohydrates into sustainable substitutes for petroleum-based chemicals (Teong, Yi, & Zhang, 2014).

Safety and Hazards

The safety information available indicates that 3-(Phenoxymethyl)furan-2-carboxylic acid is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

The future directions of 3-(Phenoxymethyl)furan-2-carboxylic acid research are promising. The compound is part of the furan platform chemicals, which are directly available from biomass . These chemicals have a wide range of potential applications, from fuels to plastics . The switch from traditional resources such as crude oil to biomass is already taking place in substantial parts of the chemical industry . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Propriétés

IUPAC Name |

3-(phenoxymethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-12(14)11-9(6-7-15-11)8-16-10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQKIERSVLJVCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=C(OC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2969338.png)

![4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride](/img/structure/B2969341.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B2969345.png)

![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2969348.png)

![Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2969354.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2969358.png)

![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)